2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester
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Overview
Description
2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both imidazole and pyridine rings in its structure makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester typically involves the reaction of 2-(2-Methylimidazol-1-yl)pyridine with boronic acid derivatives. One common method is the palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistency and reducing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boronates.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various boronic acids, boronates, and substituted derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: This compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester involves its ability to form stable complexes with various metal catalysts. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The imidazole and pyridine rings facilitate the coordination with metal centers, enhancing the efficiency of the reaction.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid pinacol ester
- 2-(2-Methylimidazol-1-yl)pyridine-3-boronic acid pinacol ester
Uniqueness
Compared to similar compounds, 2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester offers unique advantages due to its specific structural features. The position of the boronic acid group on the pyridine ring provides distinct reactivity patterns, making it more suitable for certain types of coupling reactions. Additionally, the presence of the imidazole ring enhances its stability and coordination properties, making it a valuable reagent in various chemical transformations.
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O2/c1-11-17-8-9-19(11)13-10-12(6-7-18-13)16-20-14(2,3)15(4,5)21-16/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOGTTHHRBAGFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3C=CN=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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